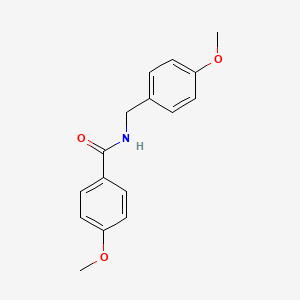

4-methoxy-N-(4-methoxybenzyl)benzamide

Description

4-Methoxy-N-(4-methoxybenzyl)benzamide is an organic compound with the molecular formula C16H17NO3 and a molecular weight of 271.319 g/mol . This compound is characterized by the presence of two methoxy groups attached to benzene rings and an amide linkage. It is used in various chemical and biological research applications due to its unique structural properties.

Properties

CAS No. |

6392-41-2 |

|---|---|

Molecular Formula |

C16H17NO3 |

Molecular Weight |

271.31 g/mol |

IUPAC Name |

4-methoxy-N-[(4-methoxyphenyl)methyl]benzamide |

InChI |

InChI=1S/C16H17NO3/c1-19-14-7-3-12(4-8-14)11-17-16(18)13-5-9-15(20-2)10-6-13/h3-10H,11H2,1-2H3,(H,17,18) |

InChI Key |

KFAKBIYQLSDHAV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-methoxybenzyl)benzamide typically involves the reaction of 4-methoxybenzylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(4-methoxybenzyl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: 4-methoxybenzylamine.

Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

4-Methoxy-N-(4-methoxybenzyl)benzamide is used in several scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and protein-ligand binding.

Medicine: Potential use in drug development and pharmacological studies.

Industry: As an intermediate in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and amide linkage play a crucial role in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

- 4-Methoxy-N-(4-methylphenyl)benzamide

- 4-Methoxy-N-(4-phenoxyphenyl)benzamide

- 4-Methoxy-N-(4-nitrophenyl)benzamide

Uniqueness

4-Methoxy-N-(4-methoxybenzyl)benzamide is unique due to the presence of two methoxy groups, which enhance its solubility and reactivity compared to similar compounds. This structural feature also contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields .

Biological Activity

4-Methoxy-N-(4-methoxybenzyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from diverse research studies and findings.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 273.31 g/mol. The structure features two methoxy groups and a benzamide moiety, which are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. The compound has demonstrated significant inhibitory effects on various cancer cell lines.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15 | Induction of apoptosis |

| A549 | 18 | Inhibition of kinase activity |

| HeLa | 20 | Cell cycle arrest |

- Mechanisms : The anticancer effects are attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways, leading to programmed cell death. Studies have shown downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic factors such as Bax in treated cancer cells.

- Kinase Inhibition : It inhibits specific kinases involved in cancer progression, including RET kinase, which is crucial for cell signaling pathways related to growth and survival .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains.

Table 2: Antimicrobial Activity Summary

| Bacterial Strain | MIC (µM) | Activity Type |

|---|---|---|

| E. faecalis | 8 | Gram-positive |

| S. aureus | 16 | Gram-positive |

| E. coli | 32 | Gram-negative |

- Mechanism : The antimicrobial effect is primarily due to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Case Studies

- Study on MCF7 Cells : A recent investigation evaluated the effect of this compound on MCF7 breast cancer cells. The study found a significant reduction in cell viability after 48 hours of treatment, with observed IC50 values around 15 µM. The mechanism involved the modulation of apoptotic pathways, specifically through the regulation of Bcl-2 family proteins.

- In Vivo Studies : Animal models treated with similar benzamide derivatives showed reduced tumor growth rates compared to control groups. These studies suggest potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methoxy-N-(4-methoxybenzyl)benzamide, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via amidation reactions. A common approach involves coupling 4-methoxybenzoyl chloride with 4-methoxybenzylamine in the presence of a base (e.g., sodium carbonate) under anhydrous conditions . Hazard analysis is critical due to the reactivity of intermediates like acyl chlorides. Purification typically employs column chromatography (silica gel, gradient elution with dichloromethane/ethyl acetate) to isolate high-purity product (>95%). Recrystallization from acetonitrile or ethyl acetate/pentane mixtures further enhances purity .

Q. How is this compound structurally characterized, and what analytical techniques are essential?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR spectroscopy : H and C NMR to verify methoxy groups, benzamide linkages, and aromatic protons .

- Mass spectrometry (ESI-MS or HRMS) : To confirm molecular ion peaks (e.g., [M+H] at m/z 257.2845) .

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state behavior .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) of this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions or cellular context. To address this:

- Perform orthogonal assays (e.g., enzyme inhibition, cell viability, and bacterial growth curves) under standardized protocols .

- Use computational docking (e.g., AutoDock Vina) to compare binding affinities across targets like P2X7 receptors or MMP-9/MMP-13 enzymes .

- Validate findings with knockout cell lines or isothermal titration calorimetry (ITC) to confirm target engagement .

Q. What strategies optimize the compound’s interaction with biological targets while minimizing off-target effects?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy position, benzyl group) and assess activity via high-throughput screening .

- Biophysical techniques : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify binding kinetics to prioritize derivatives with higher specificity .

- Metabolic stability assays : Use liver microsomes to identify labile groups (e.g., methyl ethers) prone to oxidative degradation .

Q. How can thermal stability and decomposition pathways of this compound be analyzed for long-term storage?

- Methodological Answer :

- Differential scanning calorimetry (DSC) : Identifies decomposition onset temperatures (e.g., >150°C observed in related benzamides) .

- Thermogravimetric analysis (TGA) : Quantifies mass loss under controlled heating rates to infer degradation kinetics .

- Storage recommendations : Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation and hydrolysis .

Key Research Considerations

- Safety : Ames testing indicates mutagenicity in some analogs; handle with PPE and fume hoods .

- Data Reproducibility : Standardize solvent purity (HPLC-grade) and reaction scales (e.g., 1–10 mmol) to minimize batch variability .

- Computational Tools : Use Gaussian or ORCA for DFT calculations to predict electronic properties and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.